3,5-Dinitrophenyl thiocyanate
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Overview
Description
3,5-Dinitrophenyl thiocyanate is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions on a phenyl ring, along with a thiocyanate group. This compound is known for its reactivity and is used in various chemical applications, particularly in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Dinitrophenyl thiocyanate involves the reaction of 3,5-dinitrobenzoyl chloride with ammonium thiocyanate in anhydrous acetone. The reaction mixture is typically refluxed for about 45 minutes . This method is straightforward and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to substitute the thiocyanate group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Products include derivatives where the thiocyanate group is replaced by other functional groups.
Reduction: The major products are 3,5-diaminophenyl derivatives.
Oxidation: Oxidized products may include various nitro derivatives.
Scientific Research Applications
3,5-Dinitrophenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing thiocyanate groups into aromatic compounds.
Biology: The compound can be used in biochemical assays to detect the presence of specific functional groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3,5-Dinitrophenyl thiocyanate exerts its effects involves the reactivity of the thiocyanate group. This group can act as a nucleophile, participating in various substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its electron density and stability .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitrophenyl isocyanate
- 2,4-Dinitrophenyl thiocyanate
- 3,5-Dinitrobenzoic acid
Uniqueness
3,5-Dinitrophenyl thiocyanate is unique due to the specific positioning of the nitro groups and the presence of the thiocyanate group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical applications .
Properties
CAS No. |
64673-55-8 |
---|---|
Molecular Formula |
C7H3N3O4S |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
(3,5-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-5(9(11)12)1-6(3-7)10(13)14/h1-3H |
InChI Key |
KISRQESXRXMANP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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